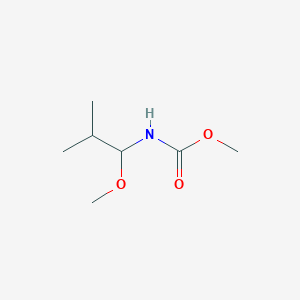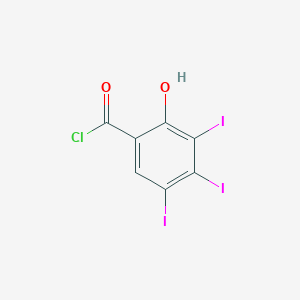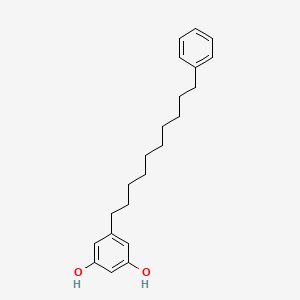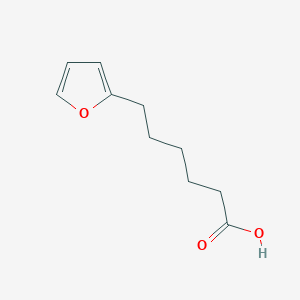
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol is an organic compound characterized by the presence of a dioxooxathiolane ring attached to a diphenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxooxathiolan-3-yl)-diphenylmethanol typically involves the reaction of diphenylmethanol with a suitable oxathiolane precursor. One common method includes the use of 2,2-dioxooxathiolane-3-yl chloride, which reacts with diphenylmethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxooxathiolane ring to a more reduced form.
Substitution: The hydroxyl group in the diphenylmethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxathiolane derivatives.
Substitution: Formation of substituted diphenylmethanol derivatives.
科学的研究の応用
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- (2,2-Dioxooxathiolan-4-yl)-diphenylmethanol
- (2,2-Dioxooxathiolan-5-yl)-diphenylmethanol
- (2,2-Dioxooxathiolan-3-yl)-phenylmethanol
Uniqueness
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol is unique due to the specific positioning of the dioxooxathiolane ring and the diphenylmethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
| 76570-08-6 | |
分子式 |
C16H16O4S |
分子量 |
304.4 g/mol |
IUPAC名 |
(2,2-dioxooxathiolan-3-yl)-diphenylmethanol |
InChI |
InChI=1S/C16H16O4S/c17-16(13-7-3-1-4-8-13,14-9-5-2-6-10-14)15-11-12-20-21(15,18)19/h1-10,15,17H,11-12H2 |
InChIキー |
WYRSNQDDRGJYCX-UHFFFAOYSA-N |
正規SMILES |
C1COS(=O)(=O)C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



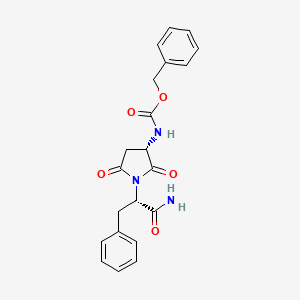
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/no-structure.png)
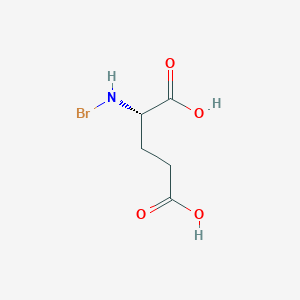

![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)

